Home > Products > Screening Compounds P147352 > 6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide
6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide - 930959-51-6

6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide

Catalog Number: EVT-3038035
CAS Number: 930959-51-6
Molecular Formula: C14H11F3N2O2
Molecular Weight: 296.249
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

    Compound Description: This compound serves as a starting material for synthesizing various derivatives, including O- and N-phenacyl substituted products, through rearrangements and cyclizations. []

    Relevance: This compound shares the core structure of 6-oxo-1,6-dihydropyridine-3-carboxamide with the target compound. The key structural difference lies in the substitutions at the 1 and 4 positions. While the target compound has a [4-(trifluoromethyl)benzyl] substituent at the N1 position and no substitution at the C4 position, this related compound has methyl groups at both the C2 and C4 positions and no substitution at the N1 position. []

2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide

    Compound Description: This compound is synthesized through the reaction of acetoacetanilide and cyanoacetanilide and serves as a precursor for a series of 6-oxo-pyridine-3-carboxamide derivatives investigated for their antimicrobial and antifungal properties. [, ]

6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide

    Compound Description: This compound is a derivative of 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide and displays potent broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin. [, ]

    Relevance: This compound, being a derivative of 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide, also shares the core 6-oxo-1,6-dihydropyridine-3-carboxamide structure with the target compound. The variations lie in the substitutions at the C1, C2, C4, and C5 positions. This compound has phenyl substituents at the N1 and N' positions, a (p-tolyldiazenyl) group at the C5 position, and no substitution at the C2 and C4 positions, in contrast to the target compound, which has a [4-(trifluoromethyl)benzyl] substituent at the N1 position and no substitution at the C2, C4, and C5 positions. [, ]

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides

    Compound Description: This series of compounds, containing various substituents at the sulfur atom attached to the C6 position, were synthesized and evaluated for their anti-exudative and anti-inflammatory properties. []

    Relevance: These compounds, while sharing the core dihydropyridine-3-carboxamide structure with 6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide, differ significantly in their substitution pattern. Key distinctions include a (2,4-dichlorophenyl) group at the N' position, a cyano group at the C5 position, a (2-furyl) group at the C4 position, a methyl group at the C2 position, and various substituents at the sulfur atom attached to the C6 position, in contrast to the [4-(trifluoromethyl)benzyl] substituent at the N1 position and a carbonyl group at the C6 position in the target compound. []

4-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide

    Compound Description: Initially proposed as the structure for aspernigrin A, this compound was later revised to be 6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide. []

    Relevance: Although structurally similar to 6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide, this compound differs in the position of the benzyl substituent and the carbonyl group. The target compound has a [4-(trifluoromethyl)benzyl] substituent at the N1 position and a carbonyl group at the C6 position, while this compound has a benzyl substituent at the C4 position and a carbonyl group at the C6 position. []

6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide (Aspernigrin A)

    Compound Description: Aspernigrin A, a natural product isolated from the fungus Aspergillus niger, exhibits cytotoxic activity against specific colon cancer cell lines. [, ]

    Relevance: This compound, while sharing the core dihydropyridine-3-carboxamide structure with 6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide, differs in the position of the benzyl substituent and the carbonyl group. The target compound has a [4-(trifluoromethyl)benzyl] substituent at the N1 position and a carbonyl group at the C6 position, while Aspernigrin A has a benzyl substituent at the C6 position and a carbonyl group at the C4 position. [, ]

N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N,7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide

    Compound Description: This compound is a potent and orally active NK1 antagonist that exists as a mixture of separable and stable (R)- and (S)-atropisomers due to restricted rotation around the -C(6)-C(=O)- bond. []

    Relevance: This compound, while structurally distinct from the target compound due to the presence of an additional fused pyridine ring forming a 1,7-naphthyridine core, shares some key structural features. Both possess a carboxamide group at the C3 position of the pyridine ring and a [3,5-bis(trifluoromethyl)benzyl] substituent on the nitrogen atom of the carboxamide group. []

N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429)

    Compound Description: OICR-9429 is a potent and selective antagonist of the WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) interaction. It exhibits high potency (Kdisp < 100 nM) and is considered a valuable chemical probe for studying the biological role of WDR5. []

    Relevance: This compound shares the 6-oxo-1,6-dihydropyridine-3-carboxamide core structure with 6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide. The key structural difference lies in the N1 substituent and the presence of a trifluoromethyl group at the C4 position in OICR-9429, while the target compound has a [4-(trifluoromethyl)benzyl] substituent at the N1 position and no substitution at the C4 position. []

2-(4-acetylpiperadin-1-yl)-6-[3,5-bis(trifluoromethyl)phenylmethyl]-4-(2-methylphenyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,5]oxazocin-5-one (KRP-103)

    Compound Description: KRP-103 acts as a neurokinin (NK)(1) antagonist. Its synthesis involves a crucial intramolecular cyclization step. []

    Relevance: Although KRP-103 possesses a more complex structure compared to the target compound due to the presence of fused rings, it shares the [3,5-bis(trifluoromethyl)phenylmethyl] substituent, a key structural motif also present in the target compound. []

Properties

CAS Number

930959-51-6

Product Name

6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide

IUPAC Name

6-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.249

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-1-9(2-5-11)7-19-13(21)10-3-6-12(20)18-8-10/h1-6,8H,7H2,(H,18,20)(H,19,21)

InChI Key

VRMAQYFEMXPMBH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.